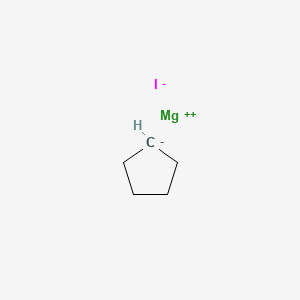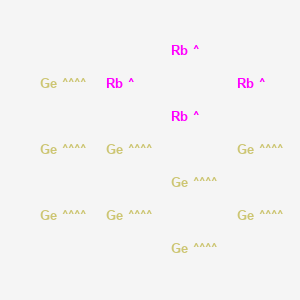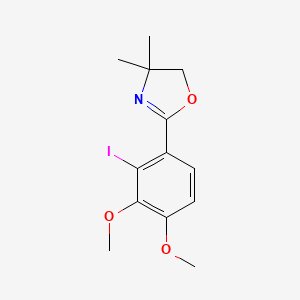![molecular formula C19H40SiSn B12558822 Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane CAS No. 156743-16-7](/img/structure/B12558822.png)
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is a chemical compound with the molecular formula C15H36SiSn. It is known for its unique structure, which includes both silicon and tin atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tin or silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or stannane derivatives, while reduction may produce simpler hydrocarbons.
科学研究应用
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound is used in the study of biological systems, including the development of new drugs and biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure.
Tributylstannyl chloride: A tin-containing compound used in similar reactions.
Trimethylsilyl chloride: Another silicon-containing compound with similar reactivity.
Uniqueness
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is unique due to its combination of silicon and tin atoms, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
属性
CAS 编号 |
156743-16-7 |
|---|---|
分子式 |
C19H40SiSn |
分子量 |
415.3 g/mol |
IUPAC 名称 |
trimethyl(4-tributylstannylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3; |
InChI 键 |
YYAGYRCOMGYJEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
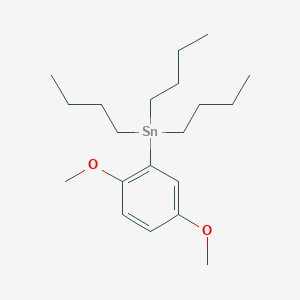
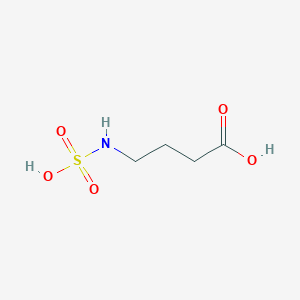
silane](/img/structure/B12558763.png)
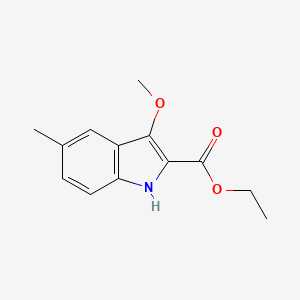

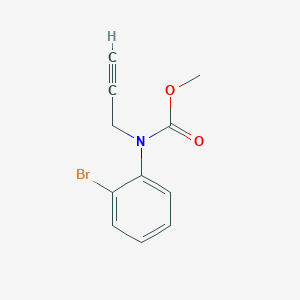
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
